3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine
Description
3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine (molecular formula: C₂₀H₂₄N₆, molecular weight: 348.44 g/mol) is a heterocyclic compound featuring a pyridazine core substituted at the 3- and 6-positions with a 3-methylpyrazole group and a piperazine-linked 3-methylpyrazine moiety, respectively . The pyridazine scaffold is a versatile pharmacophore, while the pyrazole and pyrazine substituents contribute to hydrogen bonding and π-π stacking interactions, making this compound of interest in medicinal chemistry, particularly for kinase inhibition or receptor modulation .
Properties
IUPAC Name |
2-methyl-3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-5-8-25(22-13)16-4-3-15(20-21-16)23-9-11-24(12-10-23)17-14(2)18-6-7-19-17/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQAEKBTRDYUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents.
Mode of Action
For instance, Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products.
Biochemical Pathways
Similar compounds have been shown to affect the dipeptidylpeptidase 4 pathway, which plays a crucial role in glucose metabolism.
Pharmacokinetics
Similar compounds have been shown to have certain properties such as solubility in dmso and methanol, which can impact their bioavailability.
Result of Action
Similar compounds have been used as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents, suggesting potential effects on glucose metabolism.
Biological Activity
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine is a member of the pyrazolylpyridazine class, which has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 274.34 g/mol. The structure consists of a pyridazine core substituted with pyrazole and piperazine moieties, contributing to its biological activity.
Antihypertensive and Anticholestromic Properties
Research indicates that derivatives of pyrazolylpyridazines, including this compound, may exhibit antihypertensive and anticholestromic properties. A docking study has shown that these compounds can inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various metabolic processes and diseases such as diabetes and cancer .
Inhibition of Kinases
The compound has been studied for its potential as an inhibitor of several kinases. Specifically, it has shown activity against the mitotic kinase Mps1 , which plays a critical role in cell division. Inhibition of Mps1 has been associated with antitumor effects, making this compound a candidate for cancer therapy .
Study 1: GSK-3 Inhibition
In a study by Xiao et al. (2006), the compound was evaluated for its ability to inhibit GSK-3, demonstrating significant inhibitory action that could be beneficial in treating conditions like Alzheimer's disease and diabetes .
Study 2: Antitumor Activity
Another investigation focused on the compound's antitumor properties. It was found to induce apoptosis in cancer cell lines through the modulation of cell cycle checkpoints, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antihypertensive | Inhibition of GSK-3 | Xiao et al., 2006 |
| Anticholestromic | Modulation of lipid metabolism | Xiao et al., 2006 |
| Antitumor | Induction of apoptosis in cancer cells | Tardif et al., 2011 |
| Kinase inhibition | Targeting Mps1 kinase | Bayer Intellectual Property GmbH |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Functional Group Impact on Bioactivity
- Pyrazine vs. Sulfonyl Groups : The target compound’s 3-methylpyrazine moiety (C₂₀H₂₄N₆) facilitates π-π interactions with aromatic residues in enzyme active sites, whereas the sulfonyl group in the analog (C₁₈H₁₉ClN₆O₂S) may enhance binding to hydrophobic pockets but reduce aqueous solubility .
- Triazole vs.
- Methoxy Substitution : The methoxy group in C₁₇H₁₉N₅O is electron-donating, which could stabilize charge-transfer complexes but may reduce reactivity in electrophilic environments .
Research Findings and Pharmacological Implications
Binding Affinity and Selectivity
- The target compound’s dual pyrazole-pyrazine architecture may offer superior kinase inhibition compared to simpler analogs like C₁₂H₁₄N₆, as observed in crystallographic studies of similar pyridazine derivatives .
- The sulfonyl analog (C₁₈H₁₉ClN₆O₂S) demonstrated enhanced binding to serotonin receptors in vitro, attributed to the 3-chlorophenyl group’s hydrophobic interactions .
Solubility and Metabolic Stability
- The triazole-containing compound (C₁₀H₁₂N₈) showed 2-fold higher aqueous solubility than the target compound but exhibited rapid hepatic clearance in rodent models due to triazole ring oxidation .
- The methoxy-substituted derivative (C₁₇H₁₉N₅O) displayed moderate metabolic stability, with a plasma half-life (t₁/₂) of 4.2 hours in mice, compared to 6.8 hours for the target compound .
Toxicity Profiles
- Piperidine-based analogs (C₁₂H₁₄N₆) exhibited higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) than the target compound (IC₅₀ > 50 µM), likely due to reduced selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
